An In-depth Technical Guide to 2-Bromo-4,5-dimethoxybenzyl bromide: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 2-Bromo-4,5-dimethoxybenzyl bromide: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-4,5-dimethoxybenzyl bromide, a pivotal reagent in synthetic organic chemistry and pharmaceutical development. With a molecular weight of approximately 309.98 g/mol , this versatile building block is instrumental in the synthesis of a range of bioactive molecules, most notably as a key intermediate in the production of Pinaverium Bromide and novel histone deacetylase (HDAC) inhibitors. This document will delve into the precise calculation of its molecular weight, its chemical and physical properties, detailed synthesis protocols, and its significant applications in medicinal chemistry. Furthermore, this guide will address the critical safety and handling procedures necessary for its use in a laboratory setting, supported by spectroscopic data for its characterization.
Chemical Identity and Properties
2-Bromo-4,5-dimethoxybenzyl bromide, systematically named 1-bromo-2-(bromomethyl)-4,5-dimethoxybenzene, is a disubstituted aromatic compound with the chemical formula C₉H₁₀Br₂O₂.[1][2][3] Its structure features a benzene ring substituted with two bromine atoms and two methoxy groups, contributing to its reactivity and utility in organic synthesis.
Molecular Weight
The molecular weight of a compound is a fundamental property, essential for stoichiometric calculations in chemical reactions. It is determined by the sum of the atomic weights of its constituent atoms.
Calculation of Molecular Weight:
The molecular formula for 2-Bromo-4,5-dimethoxybenzyl bromide is C₉H₁₀Br₂O₂. The atomic weights of the elements are approximately:
-
Carbon (C): 12.011 u
-
Hydrogen (H): 1.008 u
-
Bromine (Br): 79.904 u
-
Oxygen (O): 15.999 u
The molecular weight is calculated as follows:
(9 × 12.011) + (10 × 1.008) + (2 × 79.904) + (2 × 15.999) = 108.099 + 10.080 + 159.808 + 31.998 = 309.985 g/mol
This value is consistent with the molecular weight of 309.98 g/mol cited in numerous chemical databases and supplier specifications.[1][2][3][4]
Physical and Chemical Properties
A summary of the key physical and chemical properties of 2-Bromo-4,5-dimethoxybenzyl bromide is presented in the table below.
| Property | Value |
| Molecular Formula | C₉H₁₀Br₂O₂ |
| Molecular Weight | 309.98 g/mol |
| IUPAC Name | 1-bromo-2-(bromomethyl)-4,5-dimethoxybenzene |
| CAS Number | 53207-00-4 |
| Appearance | White to light yellow solid |
| Melting Point | 82.1 - 83.2 °C |
| Boiling Point | 320.6 ± 37.0 °C at 760 mmHg |
| Solubility | Soluble in organic solvents, sparingly soluble in water |
Synthesis of 2-Bromo-4,5-dimethoxybenzyl bromide
The synthesis of 2-Bromo-4,5-dimethoxybenzyl bromide can be efficiently achieved through a one-pot, two-step bromination process starting from 3,4-dimethoxytoluene. This method is advantageous for its operational simplicity, cost-effectiveness, and high yields, making it suitable for industrial-scale production.[5]
Synthesis Workflow
The synthesis involves an initial electrophilic bromination of the aromatic ring followed by a free-radical bromination of the benzylic methyl group.
Caption: One-pot synthesis of 2-Bromo-4,5-dimethoxybenzyl bromide.
Detailed Experimental Protocol
This protocol is adapted from a patented one-pot synthesis method.[5][6][7]
Materials:
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3,4-Dimethoxytoluene
-
Sodium bromate (NaBrO₃)
-
Sodium bromide (NaBr)
-
Concentrated sulfuric acid (H₂SO₄)
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Carbon tetrachloride (CCl₄) or another suitable non-polar solvent
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Azobisisobutyronitrile (AIBN) or Dibenzoyl peroxide (DBPO) as a radical initiator
-
Sodium bicarbonate solution (5%)
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, thermometer, and a dropping funnel, add 3,4-dimethoxytoluene, sodium bromate, and sodium bromide in a non-polar solvent like carbon tetrachloride.
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Electrophilic Bromination: Heat the mixture to reflux. Slowly add a portion of diluted sulfuric acid dropwise over a period of 1.5 hours. The in-situ generation of bromine will lead to the electrophilic bromination of the aromatic ring. Monitor the reaction progress by gas chromatography (GC) until the starting material is consumed.
-
Free-Radical Bromination: Once the first step is complete, add a solution of the radical initiator (AIBN or DBPO) in the reaction solvent. Continue the slow, dropwise addition of the remaining sulfuric acid. The reaction is typically continued for several hours at reflux.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove any inorganic salts.
-
Purification: Wash the filtrate with a 5% sodium bicarbonate solution to neutralize any remaining acid. Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.
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Isolation: Remove the solvent under reduced pressure to yield the crude product. The crude 2-Bromo-4,5-dimethoxybenzyl bromide can be further purified by recrystallization or column chromatography to obtain a high-purity product.
Applications in Drug Development
2-Bromo-4,5-dimethoxybenzyl bromide is a valuable precursor in the synthesis of various pharmaceutical agents due to its reactive nature.
Synthesis of Pinaverium Bromide
A primary application of this compound is as a key intermediate in the synthesis of Pinaverium Bromide, a spasmolytic drug used for the treatment of irritable bowel syndrome.[7]
Synthesis of Histone Deacetylase (HDAC) Inhibitors
2-Bromo-4,5-dimethoxybenzyl bromide is also utilized in the synthesis of novel histone deacetylase (HDAC) inhibitors.[3] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibitors are being actively investigated as potential anti-cancer agents.[8][9]
The synthesis of these inhibitors often involves the reaction of 2-Bromo-4,5-dimethoxybenzyl bromide with a molecule containing a zinc-binding group, which is a key pharmacophoric feature for HDAC inhibition.[10]
Caption: General scheme for the synthesis of HDAC inhibitors.
Spectroscopic Characterization
While detailed experimental spectra are proprietary to manufacturers, typical spectroscopic data can be inferred from the structure and published information on similar compounds.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons (-CH₂Br), and the methoxy protons (-OCH₃). The benzylic protons would appear as a singlet, while the aromatic and methoxy protons would also give characteristic signals.
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¹³C NMR: The carbon NMR would show signals for the aromatic carbons, the benzylic carbon, and the methoxy carbons.
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Mass Spectrometry: The mass spectrum would exhibit a molecular ion peak corresponding to the calculated molecular weight, with a characteristic isotopic pattern due to the presence of two bromine atoms.
Safety and Handling
2-Bromo-4,5-dimethoxybenzyl bromide is a hazardous substance and must be handled with appropriate safety precautions.
-
Hazards: It is classified as causing severe skin burns and eye damage.[11][12] It may also cause respiratory irritation.[13]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[11][12][13] Work in a well-ventilated area, preferably in a fume hood.[11][13]
-
Handling: Avoid contact with skin, eyes, and clothing.[13] Do not breathe dust or vapors.[11][12] Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.[13]
-
First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[11] If inhaled, move to fresh air.[11] If swallowed, rinse mouth with water and seek immediate medical attention.[12]
Conclusion
2-Bromo-4,5-dimethoxybenzyl bromide is a cornerstone intermediate for the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its well-defined properties, coupled with efficient synthesis routes, make it a valuable tool for researchers and drug development professionals. A thorough understanding of its chemistry, applications, and safe handling is paramount for its effective and responsible use in advancing scientific discovery.
References
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PubChem. (n.d.). 2-Bromo-4,5-dimethoxybenzyl bromide. Retrieved from [Link]
- Google Patents. (n.d.). CN107417501B - A kind of preparation method of pinaverium bromide intermediate 2-bromo-4,5-dimethoxybenzyl bromide.
- Google Patents. (n.d.). CN107417501A - A kind of preparation method of the dimethoxy bromobenzyl of 2 bromine of Pinaverium Bromide intermediate 4,5.
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MDPI. (2021). 2,6-Dimethoxybenzyl Bromide. Retrieved from [Link]
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Patsnap Eureka. (n.d.). Preparation method for pinaverium bromide intermediate 2-bromo-4,5-dimethoxybenzyl bromide. Retrieved from [Link]
- Google Patents. (n.d.). CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile.
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Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]
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Chemsrc. (2025). 2-Bromo-4,5-dimethoxybenzyl bromide | CAS#:53207-00-4. Retrieved from [Link]
- Christianson, D. W. (2009). Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes. Annual review of biochemistry, 78, 275–314.
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PubMed. (2017). Synthesis and evaluation of novel dual BRD4/HDAC inhibitors. Retrieved from [Link]
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ResearchGate. (2024). (PDF) Design, Synthesis and Mechanistic Study of New Dual Targeting HDAC/Tubulin Inhibitors. Retrieved from [Link]
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Scientific Reports. (n.d.). Design and radiosynthesis of class-IIa HDAC inhibitor with high molar activity via repositioning the 18F-radiolabel. Retrieved from [Link]
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